molecular formula C13H23ClN2O3 B15190491 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate CAS No. 139886-15-0

1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate

Cat. No.: B15190491
CAS No.: 139886-15-0
M. Wt: 290.78 g/mol
InChI Key: YGKDPXXNMXEPGF-XHIXCECLSA-N
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Description

1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a pyridine ring and a methoxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of a suitable precursor with methoxyamine hydrochloride under basic conditions.

    Esterification: The final step involves the esterification of the pyridine derivative with 1,1-dimethylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-Pressure Reactors: To increase reaction rates and yields.

    Continuous Flow Reactors: For efficient large-scale production.

    Automated Control Systems: To ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a precursor for drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Chemical Reactivity: The presence of functional groups, such as the methoxyimino group, influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 3,6-dihydro-5-((hydroxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with a hydroxyimino group.

    1,1-Dimethylethyl 3,6-dihydro-5-((ethoxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with an ethoxyimino group.

Uniqueness

1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyimino group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

CAS No.

139886-15-0

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

tert-butyl 2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetate;hydrochloride

InChI

InChI=1S/C13H22N2O3.ClH/c1-13(2,3)18-12(16)10-15-7-5-6-11(9-15)8-14-17-4;/h6,8H,5,7,9-10H2,1-4H3;1H/b14-8+;

InChI Key

YGKDPXXNMXEPGF-XHIXCECLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC=C(C1)/C=N/OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC=C(C1)C=NOC.Cl

Origin of Product

United States

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